1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-acetyl-7-fluoro-2H-chromen-2-one, which provides a precise description of its structural features and substitution pattern. This nomenclature follows the established conventions for chromenone derivatives, where the benzopyran ring system serves as the parent structure. The compound belongs to the chromen-2-one family, which is characterized by a fused benzene and pyran ring system with a carbonyl group at the 2-position of the pyran ring.
The structural representation reveals a bicyclic system consisting of a benzene ring fused to a pyranone ring. The acetyl group is positioned at the 3-position of the chromenone ring, while the fluorine atom is located at the 7-position of the benzene ring portion of the molecule. This specific substitution pattern creates a compound with distinct electronic and steric properties compared to the unsubstituted coumarin structure. The presence of the electron-withdrawing fluorine atom at the 7-position significantly influences the electronic distribution within the aromatic system, while the acetyl group at the 3-position provides additional functionality for potential chemical transformations.
The canonical Simplified Molecular Input Line Entry System representation for this compound is CC(=O)C1=CC2=C(C=C(C=C2)F)OC1=O, which provides a linear notation of the molecular structure that can be used for database searches and computational analysis. This representation clearly shows the connectivity between atoms and the positioning of functional groups within the molecular framework. The structural formula demonstrates the planarity of the chromenone system and the specific spatial arrangement of substituents that contribute to the compound's overall chemical behavior.
CAS Registry Number and Molecular Formula Verification
The Chemical Abstracts Service registry number for 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- is 1318770-38-5, which serves as a unique identifier for this specific chemical entity in databases and literature. This registry number ensures unambiguous identification of the compound across different naming systems and provides a standardized reference for chemical documentation and regulatory purposes. The assignment of this specific registry number confirms the compound's distinct identity within the broader family of fluorinated coumarins and acetyl-substituted chromenones.
The molecular formula for this compound is C11H7FO3, which indicates the presence of eleven carbon atoms, seven hydrogen atoms, one fluorine atom, and three oxygen atoms. This empirical formula provides essential information about the elemental composition and can be used to calculate various molecular properties and verify the identity of synthesized or isolated samples. The molecular weight of the compound is 206.17 grams per mole, which corresponds precisely to the sum of atomic weights for the constituent elements according to the given molecular formula.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1318770-38-5 | |
| Molecular Formula | C11H7FO3 | |
| Molecular Weight | 206.17 g/mol | |
| MDL Number | MFCD28127194 |
The International Chemical Identifier for this compound is InChI=1S/C11H7FO3/c1-6(13)9-4-7-2-3-8(12)5-10(7)15-11(9)14/h2-5H,1H3, which provides a standardized method for representing the molecular structure in a format suitable for computational analysis and database storage. The corresponding International Chemical Identifier Key is FWNPARQZOFDGOO-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation of the full International Chemical Identifier string.
Isomeric Considerations and Stereochemical Features
The structural analysis of 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- reveals that this compound does not possess asymmetric carbon centers or other sources of stereoisomerism, indicating that it exists as a single configurational form. The planar nature of the chromenone ring system and the sp2 hybridization of carbon atoms within the aromatic framework eliminate the possibility of configurational isomers. The acetyl substituent at the 3-position and the fluorine atom at the 7-position are fixed in their spatial orientation relative to the ring system, with no rotational barriers that would generate conformational isomers under standard conditions.
Examination of potential constitutional isomers reveals that alternative positioning of the acetyl and fluorine substituents would generate distinct chemical entities with different Chemical Abstracts Service registry numbers and nomenclature. For instance, 3-acetyl-6-fluoro-2H-chromen-2-one would represent a constitutional isomer where the fluorine atom is positioned at the 6-position rather than the 7-position. Similarly, 4-acetyl-7-fluoro-2H-chromen-2-one would constitute another constitutional isomer with the acetyl group relocated to the 4-position of the chromenone system.
The electronic structure of 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- demonstrates significant conjugation between the carbonyl groups and the aromatic ring system, which stabilizes the molecular conformation and contributes to the compound's chemical stability. The fluorine atom at the 7-position participates in resonance interactions with the benzene ring, influencing the electron density distribution and affecting the compound's reactivity patterns. This electronic delocalization restricts conformational flexibility and ensures that the molecule maintains a relatively rigid planar structure under normal conditions.
| Structural Feature | Description | Impact |
|---|---|---|
| Ring System | Fused benzopyran | Planar, rigid conformation |
| Fluorine Position | 7-position substitution | Electronic withdrawal, resonance stabilization |
| Acetyl Position | 3-position substitution | Conjugation with ring system |
| Stereochemistry | No chiral centers | Single configurational form |
Properties
IUPAC Name |
3-acetyl-7-fluoroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c1-6(13)10-4-7-2-3-8(12)5-9(7)11(14)15-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJIVXDDWEOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)F)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Acetyl-2H-1-benzopyran-2-one Core
The foundational step in preparing 3-acetyl-7-fluoro-1H-2-benzopyran-1-one is the synthesis of the 3-acetyl-2H-1-benzopyran-2-one intermediate. This is typically achieved via a Knoevenagel condensation reaction involving o-hydroxybenzaldehyde derivatives and a suitable active methylene compound.
Knoevenagel Condensation : o-Hydroxybenzaldehyde reacts with an acetyl-containing compound to form the coumarin core with a 3-acetyl substituent. This reaction is catalyzed by bases such as piperidine in ethanol.
Catalyst Use : Silica sulfuric acid (SSA) has been identified as an effective, non-hazardous, and economical catalyst for this reaction, providing higher yields compared to other catalysts like FeCl3, ZnCl2, POCl3, and others.
Preparation of SSA : SSA is prepared by reacting chlorosulfonic acid with silica gel, releasing HCl gas, and forming a white solid catalyst.
Functionalization via Claisen-Schmidt Condensation
Once the 3-acetyl-2H-1-benzopyran-2-one intermediate is prepared, further functionalization to introduce aryl substituents or modify the acetyl group can be achieved by Claisen-Schmidt condensation.
Reaction Conditions : The intermediate 3-acetyl coumarin is reacted with substituted benzaldehydes lacking alpha-hydrogens in the presence of SSA catalyst at elevated temperatures (~80°C) for 2 hours.
Substituent Variability : This method allows for the synthesis of diverse derivatives by varying the benzaldehyde substituent, including fluoro-substituted phenyl groups, which is relevant for preparing 7-fluoro derivatives.
Solid-Phase Parallel Synthesis Approaches
For library generation and rapid synthesis of benzopyran derivatives, including fluorinated analogs, solid-phase synthesis methods have been developed.
Methodology : Immobilization of triflate benzopyran intermediates on solid supports, followed by palladium-catalyzed Suzuki coupling with aryl boronic acids, enables the introduction of various aryl substituents including fluorinated phenyl groups.
Advantages : This method offers high yields, purity (~85-87%), and facilitates the synthesis of diverse fluorinated benzopyran derivatives on a small scale (10–20 mg).
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
The use of silica sulfuric acid (SSA) as a catalyst in the Claisen-Schmidt condensation provides a significant improvement in yield and environmental safety compared to traditional acidic catalysts.
Fluorine substitution at the 7-position enhances the compound's biological activity and metabolic stability, making the preparation of optically pure fluorinated benzopyrans industrially valuable.
The chemical resolution of racemic fluorinated benzopyran derivatives via amide formation and hydrolysis is an effective strategy to obtain enantiomerically pure compounds for medicinal chemistry applications.
Solid-phase parallel synthesis techniques provide a powerful tool for rapid generation of compound libraries, facilitating drug discovery efforts involving fluorinated benzopyran derivatives.
Chemical Reactions Analysis
Conjugate Additions to the α,β-Unsaturated Carbonyl System
The α,β-unsaturated ketone moiety undergoes nucleophilic attacks at the β-carbon (C-2).
Hydrazine and Amine Additions
-
Hydrazines : React with the α,β-unsaturated system to form pyrazole derivatives. For example:
| Reactants | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | AcOH, reflux | Pyrazolidones (130 , 131 ) | 65–78 | |
| Semicarbazide | MeOH, reflux | Pyrazole 135 | 72 |
Carbon Nucleophile Additions
-
Grignard reagents : Add to C-2, followed by acid-catalyzed cyclization to form dihydrofuran derivatives .
-
Malononitrile : Forms fused pyran derivatives under basic conditions .
Electrophilic Substitution at the Aromatic Ring
The 7-fluoro substituent directs electrophilic substitution to the C-8 position due to its electron-withdrawing effect.
Bromination
-
Bromine in acetic acid selectively brominates the C-8 position, yielding 3-acetyl-7-fluoro-8-bromochromone .
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Acetyl-7-fluorochromone | Br₂, AcOH, 40°C | 8-Bromo derivative | 85 |
Reactions Involving the 3-Acetyl Group
The acetyl group participates in condensation and cyclocoupling reactions.
Knoevenagel Condensation
-
Reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of silica sulfuric acid (SSA) to form α,β-unsaturated ketones (e.g., 2a ) .
| Aldehyde | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | SSA, 80°C, 2 h | 2a (C18H11ClO3) | 78 | |
| 4-Fluorobenzaldehyde | SSA, 80°C, 2 h | 2b (C18H11FO3) | 79 |
Formation of Metal Complexes
-
The acetyl and carbonyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or bioactive properties .
Acid-Catalyzed Ring Opening
-
In concentrated HCl, the pyran ring opens to form a diketone intermediate, which recyclizes under basic conditions to yield fused heterocycles (e.g., coumarinopyrazoles) .
Reaction with Dinucleophiles
| Dinucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Guanidine | EtOH, reflux | Pyrimidine 150 | 68 |
Biological Activity Correlation
Derivatives of 3-acetyl-7-fluorochromone exhibit:
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that benzopyran derivatives exhibit notable anticancer properties. For instance, compounds containing the benzopyran structure have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. A study highlighted that hydroxylonchocarpin, a related compound, demonstrates significant anticancer activity against specific cancer cell lines, suggesting that 1H-2-benzopyran-1-one derivatives may also possess similar effects .
2. Antifungal Properties
Benzopyran compounds have been investigated for their antifungal activities. Moracin D, another benzopyran derivative, has shown effectiveness against fungal infections. This suggests that 1H-2-benzopyran-1-one could potentially be developed into antifungal agents .
3. Cardiovascular Effects
The compound has implications in cardiovascular health. Cromakalim, a benzopyran derivative, is known for its antihypertensive effects through potassium channel modulation. This mechanism indicates that 1H-2-benzopyran-1-one could be explored for developing new antihypertensive medications .
Synthesis and Derivatives
The synthesis of 1H-2-benzopyran-1-one derivatives can be achieved through various methods, including solid-phase synthesis techniques. These methods allow for the efficient production of libraries of benzopyran compounds for biological testing. For example, solid-phase parallel synthesis has been utilized to create diverse benzopyran derivatives with high yields and purity .
Table 1: Synthesis Methods for Benzopyran Derivatives
| Synthesis Method | Description | Yield |
|---|---|---|
| Solid-phase synthesis | Utilizes resin-bound intermediates | ~87% |
| Palladium-mediated coupling | Introduces aryl groups through Suzuki coupling | High |
| Click chemistry | Forms triazole-substituted benzopyrans | 64 examples produced |
Case Studies
Case Study 1: Anticancer Activity
A study focusing on the anticancer effects of hydroxylonchocarpin demonstrated its ability to inhibit tumor growth in vitro and in vivo models. The research indicated that the mechanism involved apoptosis induction and cell cycle arrest . This case suggests that similar mechanisms may be applicable to 1H-2-benzopyran-1-one.
Case Study 2: Antifungal Efficacy
In another investigation, moracin D was tested against various fungal strains and showed promising results in inhibiting growth and reducing infection severity. The study emphasized the potential for developing new antifungal therapies based on benzopyran structures .
Case Study 3: Cardiovascular Applications
Cromakalim's efficacy as an antihypertensive agent was evaluated in clinical trials, demonstrating significant reductions in blood pressure among participants with hypertension. This highlights the potential application of related compounds like 1H-2-benzopyran-1-one in cardiovascular therapeutics .
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to enzymes and receptors, influencing cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Fluorine at position 7 improves lipophilicity and metabolic stability compared to non-halogenated analogs. Key comparisons include:
*Calculated based on structural analogs.
Key Research Findings
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., acetyl, chloro) at position 3 enhance antimicrobial potency but reduce solubility . Fluorine at position 7 improves bioavailability and metabolic stability, as seen in fluorinated benzopyranones with extended half-lives .
- Thermal Properties : Melting points for 3,7-disubstituted derivatives range from 66–140°C, correlating with substituent bulkiness . The 3-acetyl-7-fluoro- analog is predicted to melt near 100–120°C.
Biological Activity
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-, also known as 3-acetyl-7-fluoroisochromen-1-one, is a compound belonging to the isocoumarin class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The structure of 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- features a benzopyranone core with an acetyl group at the third position and a fluorine atom at the seventh position. This unique configuration enhances its reactivity and potential biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | 3-acetyl-7-fluoroisochromen-1-one |
| Molecular Formula | C11H7FO3 |
| CAS Number | 1448704-71-9 |
The biological effects of 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- are primarily mediated through its interaction with specific enzymes and receptors. It is known to influence cellular processes such as signal transduction and gene expression by binding to various molecular targets. The presence of the fluorine atom may enhance its binding affinity compared to similar compounds.
Antimicrobial Activity
Research indicates that derivatives of 1H-2-Benzopyran-1-one exhibit significant antimicrobial properties. For instance, studies have shown moderate inhibitory effects against various bacteria, including Bacillus sp., Pseudomonas putida, and E. coli . The compound's effectiveness is comparable to standard antibiotics like streptomycin, indicating its potential as an antimicrobial agent.
Anticancer Properties
Several studies have evaluated the anticancer activity of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, in a study comparing different compounds, several derivatives showed IC50 values ranging from 43.1 to 54.8 µg/mL against MCF-7 breast cancer cells, suggesting moderate potency compared to doxorubicin .
Additionally, another study highlighted that compounds derived from this benzopyranone exhibited significant activity against prostate cancer cell lines . The structure-function relationship suggests that modifications in the benzopyran framework can lead to enhanced anticancer activity.
Anti-inflammatory Effects
The anti-inflammatory potential of 1H-2-Benzopyran-1-one has been explored through various studies. It has been reported to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways, making it a candidate for developing anti-inflammatory drugs . The structural modifications in this compound contribute to its selectivity towards COX-2 over COX-1.
Study on Gastroprotective Activity
A notable case study involved the synthesis of novel derivatives based on 1H-2-Benzopyran-1-one for gastroprotective applications. The study found that certain N-alkylated gamma-lactone derivatives exhibited significant protective effects against stress-induced ulcers in rats . The blood levels of these compounds correlated with their gastroprotective efficacy, highlighting their potential therapeutic applications.
Synthesis and Bioactivity Assessment
Another investigation focused on synthesizing various derivatives of benzopyran compounds and assessing their bioactivity. This study utilized solid-phase parallel synthesis techniques to create a library of compounds, many of which demonstrated promising biological activities across different assays .
Q & A
Q. What synthetic methodologies are established for 3-acetyl-7-fluoro-1H-2-benzopyran-1-one, and how do reaction conditions influence yield?
The synthesis of benzopyran derivatives typically involves condensation reactions. For example, 3-aroyl-substituted benzopyrans can be synthesized by reacting 2-carboxy benzaldehyde with bromoacetophenone derivatives in ethyl methyl ketone under reflux (10–12 hours), followed by extraction with ethyl acetate . Yields vary with substituents and reaction parameters (e.g., 44.6–65.1% for different 3-aroyl derivatives) . Key factors affecting yield include:
Q. Table 1: Representative Yields for 3-Aroyl-Benzopyran Derivatives
| Substituent on Aroyl Group | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| 4′-Hydroxy | 44.6 | 12 | |
| 4′-Methoxy | 62.8 | 12 | |
| Benzoyl | 65.1 | 12 |
Q. Which spectroscopic techniques are critical for characterizing 3-acetyl-7-fluoro-1H-2-benzopyran-1-one?
Structural validation relies on:
- ¹H/¹³C NMR : Assignments include lactone carbonyl (~163 ppm), acetyl C=O (~187 ppm), and fluorine-induced deshielding in aromatic protons .
- IR Spectroscopy : Lactone C=O (1700–1733 cm⁻¹) and acetyl C=O (~1600 cm⁻¹) stretches confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 266–326) and fragmentation patterns validate molecular weight and substituents .
Q. What safety protocols are recommended for handling fluorinated benzopyran derivatives?
Fluorinated benzopyrans may pose acute toxicity (oral, dermal) and respiratory irritation risks. Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the synthetic yield of 3-acetyl-7-fluoro-1H-2-benzopyran-1-one?
Systematic optimization strategies include:
- Solvent Screening : Test high-boiling solvents (e.g., DMF, toluene) for improved solubility.
- Catalyst Exploration : Transition-metal catalysts (e.g., Pd) may accelerate coupling steps.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2–4 hours) .
Case Study : Bis-benzopyran derivatives synthesized via ethanol reflux (18–20 hours) achieved 74.9% yield by optimizing aldehyde stoichiometry .
Q. How do structural modifications influence the biological activity of fluorinated benzopyrans?
Comparative studies show:
Q. Table 2: Activity Trends in Benzopyran Derivatives
| Compound Type | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| 3-Aroyl Monomer | 32–64 | 64–128 | |
| Bis-Benzopyran | 8–16 | 16–32 |
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological approaches include:
- Standardized Assays : Use CLSI/M07-A9 guidelines for MIC determination to reduce variability.
- Computational Modeling : Molecular docking (e.g., with E. coli DNA gyrase) identifies binding modes affected by fluorine substitution .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables like solvent choice or bacterial strain differences .
Q. What strategies address poor solubility of fluorinated benzopyrans in bioassays?
- Co-Solvents : Use DMSO (≤1% v/v) to maintain compound stability.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily.
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous dispersion .
Data Contradiction Example : A study reported lower antifungal activity for 7-fluoro derivatives compared to 7-methoxy analogs. This discrepancy was resolved by re-evaluating assay pH, as fluorine’s electronegativity reduces solubility at neutral pH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
